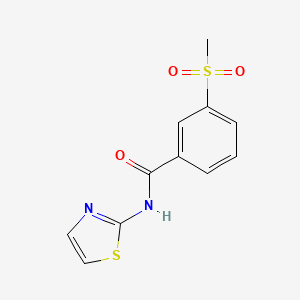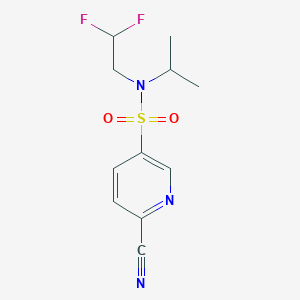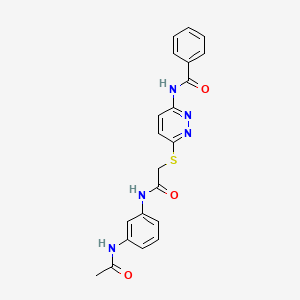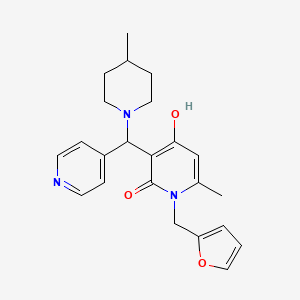amino}acetic acid CAS No. 1909318-57-5](/img/structure/B2886061.png)
2-{[(Tert-butoxy)carbonyl](3-methoxyphenyl)amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Tert-butoxy)carbonylamino}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations
Preparation Methods
The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the protection of the amine group with the Boc group. One common method is to react the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but it often involves stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Chemical Reactions Analysis
2-{(Tert-butoxy)carbonylamino}acetic acid can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial for further functionalization of the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}acetic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of peptides and other amino acid derivatives.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including as inhibitors or modulators of specific biological pathways.
Material Science: It can be used in the development of novel materials with specific properties, such as ionic liquids derived from Boc-protected amino acids.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}acetic acid primarily involves the protection and deprotection of the amine group. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations . This protection-deprotection strategy is widely used in organic synthesis to control the reactivity of amines.
Comparison with Similar Compounds
2-{(Tert-butoxy)carbonylamino}acetic acid can be compared with other Boc-protected amino acids and derivatives:
(2S)-2-{[(Tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: This compound also features a Boc-protected amine and is used in similar synthetic applications.
(Tert-butoxy)carbonyl L-His (Trt)-Aib-OH: Another Boc-protected amino acid derivative used in peptide synthesis.
These compounds share the common feature of the Boc protecting group, which provides stability and selectivity during chemical reactions. the specific structure and functional groups of each compound determine their unique reactivity and applications.
Properties
IUPAC Name |
2-[3-methoxy-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15(9-12(16)17)10-6-5-7-11(8-10)19-4/h5-8H,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBKCKNYVKCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)
![2,2-Difluorospiro[2.3]hexan-5-ol](/img/structure/B2885981.png)
![2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B2885983.png)

![methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2885985.png)
![methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2885986.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2885988.png)

![2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2885991.png)
![3-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2885994.png)

![{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol](/img/structure/B2885998.png)

![1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea](/img/structure/B2886001.png)
